molecular formula C21H22ClN5O2 B2874214 2-({1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2380057-56-5

2-({1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2874214
CAS No.: 2380057-56-5
M. Wt: 411.89
InChI Key: DUFDRDIYYGQBQP-UHFFFAOYSA-N
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Description

2-({1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidine ring, and a pyrazolylpyridazinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the construction of the pyrazolylpyridazinone moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorophenyl acetyl chloride in the presence of a base.

    Construction of the Pyrazolylpyridazinone Moiety: This can be done through condensation reactions involving pyrazole and pyridazine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one: shares similarities with other compounds containing piperidine, pyrazole, and pyridazine moieties.

    2-(2-Chlorophenyl)-1-(4-piperidinyl)-1-ethanone: Similar structure but lacks the pyrazolylpyridazinone moiety.

    6-(2-Chlorophenyl)-2-piperidinyl-4-pyridazinone: Contains the pyridazinone moiety but differs in the substitution pattern.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c22-18-5-2-1-4-17(18)14-21(29)25-12-8-16(9-13-25)15-27-20(28)7-6-19(24-27)26-11-3-10-23-26/h1-7,10-11,16H,8-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFDRDIYYGQBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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